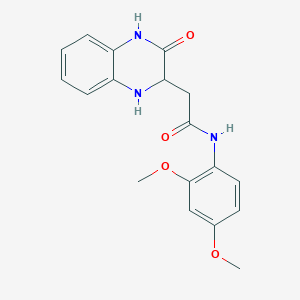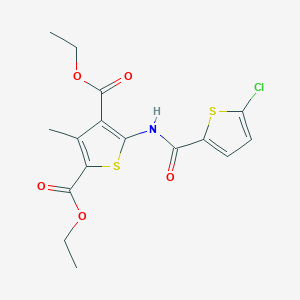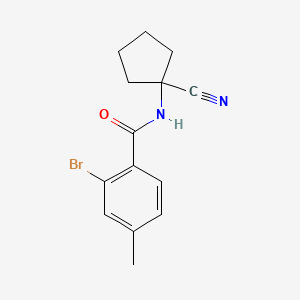
2-Metil-4-fenilpiperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-phenylpiperidine” is a derivative of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-Methyl-4-phenylpiperidine”, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-phenylpiperidine” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound features a benzene ring bound to a piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives, including “2-Methyl-4-phenylpiperidine”, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical form of “2-Methyl-4-phenylpiperidine” is a powder . Its IUPAC name is 2-methyl-4-phenylpiperidine, and its InChI code is 1S/C12H17N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 .
Aplicaciones Científicas De Investigación
Diseño de Medicamentos
Las piperidinas, incluyendo la 2-Metil-4-fenilpiperidina, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel importante en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Aplicaciones Anticancerígenas
Los derivados de la piperidina, incluyendo la this compound, se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en efectos antiproliferativos y antimetastásicos en varios tipos de cáncer tanto in vitro como in vivo .
Aplicaciones Antivirales
Los derivados de la piperidina también se han utilizado como agentes antivirales . Han mostrado potencial en la lucha contra varias infecciones virales .
Aplicaciones Antimaláricas
Los derivados de la piperidina se están utilizando como agentes antimaláricos . Han mostrado eficacia en la lucha contra la malaria .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de la piperidina han mostrado eficacia como agentes antimicrobianos y antifúngicos . Se han utilizado para combatir diversas infecciones microbianas y fúngicas .
Aplicaciones Antihipertensivas
Los derivados de la piperidina se están utilizando como agentes antihipertensivos . Han mostrado potencial en el manejo de la hipertensión .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de la piperidina, incluyendo la this compound, se han utilizado como agentes analgésicos y antiinflamatorios . Han mostrado resultados prometedores en el manejo del dolor y la inflamación .
Aplicaciones Antipsicóticas
Los derivados de la piperidina se están utilizando como agentes antipsicóticos . Han mostrado potencial en el manejo de varias condiciones psiquiátricas .
Mecanismo De Acción
- The primary target of meperidine is the μ-opioid receptor within the central nervous system (CNS). Activation of these receptors inhibits ascending pain pathways, altering pain perception and resulting in CNS depression .
- Additionally, meperidine interacts with sodium channels , contributing to its local anesthetic properties .
- Compared to morphine, meperidine produces less smooth muscle spasm, constipation, and depression of the cough reflex. Its onset of action is slightly more rapid, and the duration of action is shorter .
Target of Action
Mode of Action
Safety and Hazards
While specific safety and hazard information for “2-Methyl-4-phenylpiperidine” is not available, it’s important to note that similar compounds can pose risks. For example, thermal decomposition can lead to the release of irritating gases and vapors. The product may cause burns of eyes, skin, and mucous membranes. It may be flammable, and containers may explode when heated .
Direcciones Futuras
Piperidines, including “2-Methyl-4-phenylpiperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-phenylpiperidine is a phenylpiperidine derivative . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Cellular Effects
Phenylpiperidines, a class of compounds to which 2-Methyl-4-phenylpiperidine belongs, are known to have various pharmacological effects, including morphine-like activity or other central nervous system effects .
Molecular Mechanism
It is known that phenylpiperidines, including 2-Methyl-4-phenylpiperidine, can undergo various reactions such as free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known that meperidine, a related compound, should be avoided in patients with impaired renal function due to the risk of normeperidine accumulation, resulting in seizures .
Dosage Effects in Animal Models
It is known that related compounds, such as meperidine, have been used in animal models for the study of pain management .
Metabolic Pathways
It is known that related compounds, such as meperidine, undergo metabolism in the liver via enzymes like CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 .
Transport and Distribution
It is known that related compounds, such as meperidine, are distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
It is known that related compounds, such as meperidine, exert their effects primarily in the central nervous system .
Propiedades
IUPAC Name |
2-methyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPJZROSRBWYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108777-57-7 |
Source


|
| Record name | 2-methyl-4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2559355.png)


![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)

![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)


amine](/img/structure/B2559369.png)

![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)
